Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate
Overview
Description
Preparation Methods
The synthesis of tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate involves several steps. One common method includes the reaction of tert-butyl alcohol with ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate under specific conditions . The reaction typically requires a catalyst and is carried out at controlled temperatures and pressures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a reagent in various synthetic reactions . In biology, it is employed in proteomics research to study protein structures and functions . In medicine, it may be used in the development of new pharmaceuticals and therapeutic agents . Additionally, it has applications in the industrial sector, particularly in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate involves its interaction with specific molecular targets and pathways . The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of certain enzymes . It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate can be compared with other similar compounds, such as:
Ethyl tert-butyl ether: This compound is used as an antiknock additive in gasoline.
Tert-butyl 2-(2-aminoethoxy)ethylcarbamate: This compound is used in various chemical reactions and has different applications compared to this compound.
The uniqueness of this compound lies in its specific structural properties and its applications in proteomics research .
Properties
IUPAC Name |
1-O,1-O-ditert-butyl 2-O-ethyl ethane-1,1,2-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-8-19-11(16)9-10(12(17)20-14(2,3)4)13(18)21-15(5,6)7/h10H,8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWMYQZIMKZKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444154 | |
Record name | TERT-BUTYL ETHYL 2-[(TERT-BUTYL)OXYCARBONYL]BUTANE-1,4-DIOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23550-28-9 | |
Record name | TERT-BUTYL ETHYL 2-[(TERT-BUTYL)OXYCARBONYL]BUTANE-1,4-DIOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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